6-Methyl-2,6-diazaspiro[3.4]octan-7-one
Description
6-Methyl-2,6-diazaspiro[3.4]octan-7-one is a spirocyclic compound featuring a bicyclic framework with nitrogen atoms at positions 2 and 6 and a methyl substituent on the diaza ring. Its spiro architecture confers unique conformational rigidity, making it a valuable scaffold in medicinal chemistry. Derivatives of this structure are often explored for their bioavailability, metabolic stability, and receptor-binding specificity.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H12N2O/c1-9-5-7(2-6(9)10)3-8-4-7/h8H,2-5H2,1H3 |
InChI Key |
MMKFVFCOYMNYGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC1=O)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-2,6-diazaspiro[3.4]octan-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating the effects of opioids and other neurotransmitters. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids and reduce the development of tolerance . The molecular targets and pathways involved include the modulation of calcium signaling and the regulation of ion channels .
Comparison with Similar Compounds
Key Observations :
- Fluorine substituents (e.g., 8,8-difluoro derivative) introduce electron-withdrawing effects, which may alter reactivity and metabolic resistance .
- Boc protection (e.g., 2-Boc-2,6-diazaspiro[3.4]octane) is critical for amine stability during synthesis but requires deprotection for biological activity .
- Oxalate salts improve solubility and crystallinity, facilitating formulation .
Biological Activity
6-Methyl-2,6-diazaspiro[3.4]octan-7-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by two nitrogen atoms, which contributes to its biological activity. Its molecular formula is C₈H₁₄N₂O, and it has a molecular weight of approximately 154.21 g/mol.
1. Antinociceptive Effects
Recent studies have highlighted the potential of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one as a sigma-1 receptor (σ1R) antagonist. This mechanism enhances the analgesic effects of mu-opioid receptor (MOR) agonists like morphine without increasing adverse effects. A structure-activity relationship study identified specific derivatives that significantly improved antinociceptive effects and mitigated morphine tolerance in animal models .
2. Anticonvulsant Activity
Research has demonstrated that derivatives of diazaspiro compounds exhibit anticonvulsant properties. In one study, various 6-methyl-1-substituted derivatives were synthesized and tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The most active compound showed an effective dose (ED50) of 12.5 mg/kg in mice, indicating potential for development as an anticonvulsant agent .
3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be elucidated .
The primary mechanism involves the modulation of sigma receptors, particularly σ1R, which plays a crucial role in pain perception and neuroprotection. By antagonizing σ1R, 6-Methyl-2,6-diazaspiro[3.4]octan-7-one can potentially enhance the efficacy of existing analgesics while reducing side effects associated with high doses .
Case Studies
| Study | Findings | |
|---|---|---|
| Antinociceptive Study | Compound derivatives showed enhanced antinociceptive effects when used with morphine in animal models | Supports σ1R antagonism as a strategy for developing new analgesics |
| Anticonvulsant Study | The most potent derivative exhibited an ED50 of 12.5 mg/kg with a high protection index | Indicates promise for treating epilepsy with further development |
| Antimicrobial Activity | Initial tests indicate inhibition against specific bacterial strains | Suggests potential for development as an antimicrobial agent |
Future Directions
Further research is warranted to explore the full therapeutic potential of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one across various fields such as pain management, epilepsy treatment, and antimicrobial therapies. Structural modifications could lead to enhanced efficacy and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
